Physical and chemical properties of 5-methoxy-1H-indole-2-carbonitrile
Physical and chemical properties of 5-methoxy-1H-indole-2-carbonitrile
Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-2-carbonitrile
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics. Within this chemical space, 5-methoxy-1H-indole-2-carbonitrile (CAS: 101681-81-6) emerges as a highly versatile building block[1]. The presence of the electron-donating 5-methoxy group coupled with the electron-withdrawing 2-cyano moiety creates a unique push-pull electronic system. This technical guide provides an in-depth analysis of its physicochemical properties, structural functionalization pathways, and step-by-step synthetic methodologies, specifically tailored for drug development professionals targeting complex polycyclic systems and selective receptor antagonists[2][3].
Physicochemical & Spectroscopic Profiling
To ensure experimental reproducibility and structural integrity, precise baseline metrics must be established. The cyano group at the C2 position significantly influences the compound's dipole moment and crystalline packing, resulting in a stable solid at room temperature[4].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 101681-81-6 | Primary identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C10H8N2O | Defines the mass baseline for mass spectrometry (MS) validation[1]. |
| Molecular Weight | 172.19 g/mol | Critical for stoichiometric calculations in cross-coupling[1]. |
| Physical State | White to yellow solid | Color variation depends on trace oxidation; white indicates high purity[2][4]. |
| Melting Point | 146–147 °C | Sharp melting point serves as a rapid, first-line purity validation[4]. |
Table 2: Diagnostic NMR Spectroscopic Signatures (CDCl3)
Validation of the synthesized or procured compound relies heavily on its nuclear magnetic resonance (NMR) fingerprint. The data below serves as a definitive reference[2][4].
| Resonance Type | Shift (δ, ppm) | Multiplicity & Integration | Assignment |
| 1H NMR | 8.53 | s, 1H | Indole N-H (Highly dependent on solvent hydrogen bonding) |
| 1H NMR | 7.34 – 7.28 | m, 1H | C7-H (Aromatic) |
| 1H NMR | 7.11 | d, J = 1.0 Hz, 1H | C3-H (Diagnostic for unsubstituted C3 position) |
| 1H NMR | 3.85 | s, 3H | -OCH3 (Methoxy protons) |
| 13C NMR | 155.4 | Cquat | C5 (Attached to methoxy group) |
| 13C NMR | 114.2 | Cquat | -C≡N (Cyano carbon) |
| 13C NMR | 55.7 | CH3 | Methoxy carbon |
Chemical Reactivity & Downstream Functionalization
The synthetic utility of 5-methoxy-1H-indole-2-carbonitrile lies in its orthogonal reactivity. The N-H bond is weakly acidic, allowing for facile N-alkylation or N-arylation under basic conditions. Concurrently, the C3 position is highly nucleophilic due to the electron-donating effect of the indole nitrogen (and the 5-methoxy group), making it susceptible to electrophilic halogenation (e.g., iodination)[2].
Once halogenated at C3, the molecule becomes an ideal substrate for late-stage transition-metal-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck), enabling the rapid generation of structural diversity[5].
Figure 1: Core functionalization pathways of 5-methoxy-1H-indole-2-carbonitrile.
Validated Experimental Protocols
As a Senior Application Scientist, I mandate that protocols are not merely lists of instructions, but self-validating systems. Below are two distinct, field-proven methodologies for accessing the 2-cyanoindole core.
Protocol A: Palladium-Catalyzed Synthesis (Fang-Lautens Method)
This modern approach utilizes a migratory insertion strategy to construct the indole core directly from 2-gem-dihalovinylanilines[6].
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Causality of Design : Palladium catalysis is chosen because it facilitates the oxidative addition into the challenging carbon-halogen bond of the vinyl halide. The subsequent intramolecular cyclization is thermodynamically driven by the aromatization of the indole core[6].
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Step-by-Step Procedure :
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Preparation : In a flame-dried Schlenk tube under argon, charge the substituted 2-(2,2-dibromovinyl)aniline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a suitable base (e.g., Et3N or K2CO3, 2.0 equiv)[4][6].
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Solvent Addition : Add anhydrous toluene or DMF. Rationale: Non-polar or polar aprotic solvents stabilize the Pd-intermediate and prevent premature quenching.
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Heating : Stir the reaction mixture at 90–110 °C for 12–16 hours.
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Self-Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting aniline (UV active, lower Rf) and the appearance of a highly fluorescent blue/green spot under 254 nm UV indicates successful cyclization.
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Purification : Quench with water, extract with EtOAc, and purify via flash column chromatography using hexanes–EtOAc–NEt3 (17:2:1, v:v:v) to isolate the white solid[4].
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Protocol B: Dehydration of 5-Methoxy-1H-indole-2-carboxamide
For laboratories lacking specialized Pd-catalysts, the classical dehydration of an indole-2-carboxamide remains a highly robust, scalable alternative[5].
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Causality of Design : Phosphorus oxychloride (POCl3) is utilized as the dehydrating agent. Its high electrophilicity allows it to rapidly attack the carboxamide oxygen, forming a Vilsmeier-type intermediate that undergoes E2 elimination to yield the nitrile[5].
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Step-by-Step Procedure :
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Amidation : Convert 5-methoxy-1H-indole-2-carboxylic acid to the acid chloride using SOCl2 (1.2 equiv) and catalytic DMF in dry CHCl3 (reflux, 24 h). React the crude acid chloride with 25% aqueous NH3 at room temperature for 2 hours to yield the carboxamide[5].
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Dehydration : Suspend the carboxamide (1.0 equiv) in dry CHCl3. Add POCl3 (4.0 equiv) dropwise at 0 °C. Rationale: The large excess of POCl3 drives the equilibrium forward, while the low initial temperature controls the exothermic Vilsmeier intermediate formation.
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Reflux : Heat the mixture to reflux for 3 hours[5].
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Self-Validation Checkpoint : Analyze an aliquot via LC-MS. The mass should shift exactly from [M+H]+ 191.0 (carboxamide) to [M+H]+ 173.0 (nitrile).
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Workup : Carefully pour the mixture over crushed ice to quench unreacted POCl3. Neutralize with saturated NaHCO3 and extract with dichloromethane.
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Therapeutic Applications: Bradykinin B1 Receptor Antagonism
Beyond its role as a synthetic intermediate, the 5-methoxy-1H-indole-2-carbonitrile scaffold is directly implicated in the development of selective Bradykinin B1 receptor antagonists [3].
While the Bradykinin B2 receptor is constitutively expressed and handles normal physiological homeostasis, the B1 receptor is strictly inducible—upregulated only during tissue injury, severe inflammation, and cancer metastasis[3]. By utilizing the 2-cyanoindole core to build competitive antagonists, drug developers can selectively target pathological pain and edema without disrupting baseline physiological functions[3].
Figure 2: Mechanism of action for indole-based Bradykinin B1 receptor antagonists.
Handling, Stability, and Storage
To maintain the trustworthiness of downstream assays, the physical integrity of 5-methoxy-1H-indole-2-carbonitrile must be preserved.
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Storage : Store at 0–4 °C in a desiccator. The electron-rich nature of the 5-methoxyindole ring makes it mildly susceptible to photo-oxidation over prolonged periods.
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Handling : Handle under a fume hood. While indoles are generally stable, the cyano group can undergo slow hydrolysis to the corresponding carboxylic acid if exposed to strong aqueous acids or bases over time.
Sources
- 1. 5-Methoxy-(1H)-indole-2-carbonitrile | 101681-81-6 [chemicalbook.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUE026652T2 - Indole derivatives - Google Patents [patents.google.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
